![molecular formula C20H18O2 B181606 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl CAS No. 132470-28-1](/img/structure/B181606.png)
3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl (3-BMBP) is a phenyl-substituted aromatic compound with two phenyl rings linked by a single oxygen atom. It has been used for a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
Synthesis and Polymer Applications
- Hyperbranched Poly(ester)s with Pendant Hydroxy Groups: The synthesis of hyperbranched poly(esters) with pendant hydroxy groups was achieved through polyadditions involving bis(oxetane)s and 1,3,5-benzenetricarboxylic acid. These polymers, which are insoluble in water but soluble in various organic solvents, display glass transition temperatures ranging from 59 to 131 °C, suggesting potential applications in materials science (Nishikubo et al., 2006).
Medicinal Chemistry
- Antiproliferative Activities of Steroidal Hybrids: The synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids and their antiproliferative activities were investigated. These compounds showed significant inhibitory effects on several cancer cell lines, indicating their potential as therapeutic agents (Kiss et al., 2019).
Luminescent Properties
- Lanthanide Coordination Compounds: The synthesis and study of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives revealed the influence of substituents on photoluminescence. Electron-releasing substituents increased the electron density of the ligand, improving the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups decreased luminescence efficiency (Sivakumar et al., 2010).
Photochemical Applications
- Photo-reorganization of Chromenones: A study on the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones showed the formation of angular pentacyclic compounds. The presence of the benzyloxy group significantly influenced the yield of dihydro products, providing a method for synthesizing benzothiophene fused xanthenone derivatives (Dalal et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-methoxy-4-(3-phenylmethoxyphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-21-19-12-10-17(11-13-19)18-8-5-9-20(14-18)22-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUDJIJHJSUFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567452 |
Source
|
Record name | 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |
CAS RN |
132470-28-1 |
Source
|
Record name | 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.